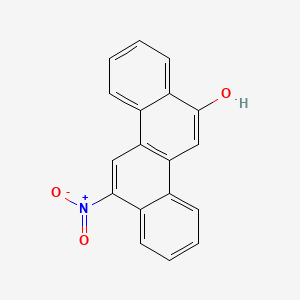![molecular formula C23H21N3O2 B14289121 2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione CAS No. 115008-02-1](/img/structure/B14289121.png)
2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bipyridine moiety linked to an isoindole structure via a butyl chain. The bipyridine unit is substituted with a methyl group, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the bipyridine unit: The bipyridine moiety can be synthesized by coupling two pyridine rings, followed by methylation at the 4’ position.
Attachment of the butyl chain: The bipyridine unit is then reacted with a butyl halide under basic conditions to introduce the butyl chain.
Formation of the isoindole unit: The final step involves the cyclization of the intermediate with phthalic anhydride to form the isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bipyridine unit can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted bipyridines.
Wissenschaftliche Forschungsanwendungen
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bipyridine unit can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent processes. The isoindole structure may interact with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4’-Methyl-2,2’-bipyridine-4-carboxaldehyde: A bipyridine derivative with a formyl group instead of an isoindole unit.
4,4’-Dimethoxy-2,2’-bipyridine: A bipyridine derivative with methoxy groups instead of a methyl group.
Uniqueness
2-[4-(4’-Methyl[2,2’-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of both the bipyridine and isoindole units, which confer distinct chemical and biological properties. The butyl chain provides flexibility and enhances the compound’s ability to interact with various targets.
Eigenschaften
CAS-Nummer |
115008-02-1 |
|---|---|
Molekularformel |
C23H21N3O2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
2-[4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C23H21N3O2/c1-16-9-11-24-20(14-16)21-15-17(10-12-25-21)6-4-5-13-26-22(27)18-7-2-3-8-19(18)23(26)28/h2-3,7-12,14-15H,4-6,13H2,1H3 |
InChI-Schlüssel |
KZUZNWJDQZNLJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-Methoxyphenyl)methyl]tri(propan-2-yl)silane](/img/structure/B14289046.png)
![4-[2-(3-Methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14289054.png)


![6-[2-(4-Hydroxyphenyl)ethenyl]benzene-1,2,4-triol](/img/structure/B14289057.png)

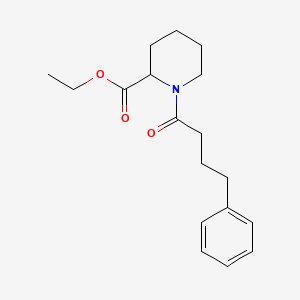
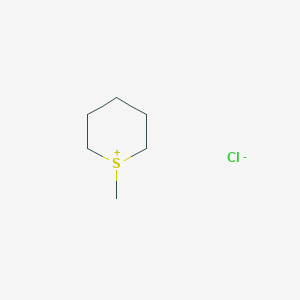
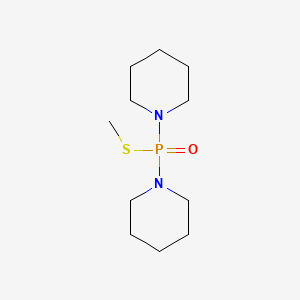

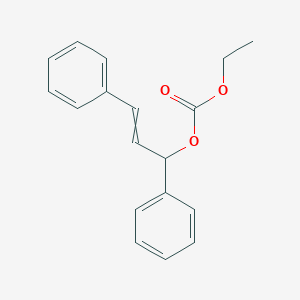
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
